molecular formula C13H8Cl3F3N2S B395372 N-(4-METHYLPHENYL)-N-{3,5,6-TRICHLORO-4-[(TRIFLUOROMETHYL)SULFANYL]-2-PYRIDYL}AMINE

N-(4-METHYLPHENYL)-N-{3,5,6-TRICHLORO-4-[(TRIFLUOROMETHYL)SULFANYL]-2-PYRIDYL}AMINE

Cat. No.: B395372
M. Wt: 387.6g/mol
InChI Key: FKLVKSLCMUCOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-METHYLPHENYL)-N-{3,5,6-TRICHLORO-4-[(TRIFLUOROMETHYL)SULFANYL]-2-PYRIDYL}AMINE is a synthetic organic compound. It belongs to the class of pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of multiple halogen atoms and a trifluoromethylsulfanyl group, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-N-{3,5,6-TRICHLORO-4-[(TRIFLUOROMETHYL)SULFANYL]-2-PYRIDYL}AMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of chlorine atoms to the pyridine ring.

    Amination: Substitution of a halogen atom with an amine group.

    Trifluoromethylation: Introduction of the trifluoromethylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitro group if present, converting it to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups to the pyridine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the trifluoromethylsulfanyl group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5,6-trichloro-2-aminopyridine: Lacks the trifluoromethylsulfanyl group.

    4-methylphenylamine: Lacks the pyridine ring and halogen atoms.

    Trifluoromethylsulfanylbenzene: Lacks the pyridine ring and amine group.

Uniqueness

N-(4-METHYLPHENYL)-N-{3,5,6-TRICHLORO-4-[(TRIFLUOROMETHYL)SULFANYL]-2-PYRIDYL}AMINE is unique due to the combination of its functional groups, which can impart distinct chemical reactivity and biological activity. The presence of multiple halogen atoms and the trifluoromethylsulfanyl group can enhance its stability and binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H8Cl3F3N2S

Molecular Weight

387.6g/mol

IUPAC Name

3,5,6-trichloro-N-(4-methylphenyl)-4-(trifluoromethylsulfanyl)pyridin-2-amine

InChI

InChI=1S/C13H8Cl3F3N2S/c1-6-2-4-7(5-3-6)20-12-9(15)10(22-13(17,18)19)8(14)11(16)21-12/h2-5H,1H3,(H,20,21)

InChI Key

FKLVKSLCMUCOFP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC(=C(C(=C2Cl)SC(F)(F)F)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(C(=C2Cl)SC(F)(F)F)Cl)Cl

Origin of Product

United States

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